N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-3-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyano group, a cyclopentenyl ring, and difluoromethoxy and methoxy substituents on the benzamide core. Such compounds are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-3-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Cyclopentenyl Intermediate: The cyclopentenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction between a benzoyl chloride derivative and an amine.
Introduction of Methoxy and Difluoromethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using methanol and difluoromethyl ether, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy and difluoromethoxy groups.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-3-METHOXYBENZAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANO-1-CYCLOPENTENYL)-4-METHOXYBENZAMIDE: Lacks the difluoromethoxy group.
N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)BENZAMIDE: Lacks the methoxy group.
N-(2-CYANO-1-CYCLOPENTENYL)-3-METHOXYBENZAMIDE: Lacks the difluoromethoxy group and has a different substitution pattern.
Uniqueness
N-(2-CYANO-1-CYCLOPENTENYL)-4-(DIFLUOROMETHOXY)-3-METHOXYBENZAMIDE is unique due to the presence of both difluoromethoxy and methoxy groups on the benzamide core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H14F2N2O3 |
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Molecular Weight |
308.28 g/mol |
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-13-7-9(5-6-12(13)22-15(16)17)14(20)19-11-4-2-3-10(11)8-18/h5-7,15H,2-4H2,1H3,(H,19,20) |
InChI Key |
BHAMUJOVBYKIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(CCC2)C#N)OC(F)F |
Origin of Product |
United States |
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